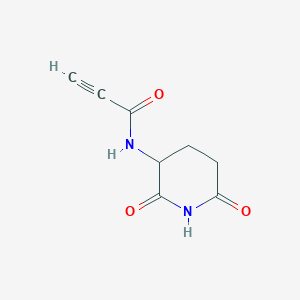

N-(2,6-Dioxopiperidin-3-yl)propiolamide

Descripción

N-(2,6-Dioxopiperidin-3-yl)propiolamide is a synthetic compound characterized by a piperidine ring substituted with two ketone groups at positions 2 and 6 and a propiolamide moiety at position 2. The propiolamide group (HC≡C-CONH-) introduces unique reactivity due to its terminal alkyne functionality, which is pivotal in click chemistry and covalent binding applications.

Propiedades

Fórmula molecular |

C8H8N2O3 |

|---|---|

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

N-(2,6-dioxopiperidin-3-yl)prop-2-ynamide |

InChI |

InChI=1S/C8H8N2O3/c1-2-6(11)9-5-3-4-7(12)10-8(5)13/h1,5H,3-4H2,(H,9,11)(H,10,12,13) |

Clave InChI |

ZTSBLCVDDLPZHX-UHFFFAOYSA-N |

SMILES canónico |

C#CC(=O)NC1CCC(=O)NC1=O |

Origen del producto |

United States |

Métodos De Preparación

Direct Amidation via Acid Chloride Intermediates

Propioloyl chloride reacts with 3-aminopiperidine-2,6-dione in dichloromethane at 0-5°C under nitrogen atmosphere, employing triethylamine as HCl scavenger. The exothermic reaction requires careful temperature control to prevent oligomerization of the acetylene moiety. Post-reaction workup typically involves:

- Sequential washing with 5% NaHCO₃ (2 × 50 mL)

- Brine extraction (1 × 30 mL)

- Anhydrous MgSO₄ drying

- Vacuum concentration yields crude product as pale yellow crystals

Purification through recrystallization from ethanol/water (3:1 v/v) achieves >95% purity by HPLC. This method mirrors the amidation techniques described for 3-(3,4-dichlorophenyl)-2,6-dioxopiperidine-3-propionic acid derivatives.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF demonstrates enhanced yield (82-87%) compared to direct amidation:

Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| 3-Aminopiperidine-2,6-dione | 1.0 equiv | Nucleophile |

| Propiolic acid | 1.2 equiv | Electrophile |

| EDC·HCl | 1.5 equiv | Coupling agent |

| HOBt | 1.5 equiv | Catalytic additive |

| DIPEA | 3.0 equiv | Base |

| THF | 0.1 M | Solvent |

Reaction progression monitored by TLC (SiO₂, EtOAc/hexanes 1:1) shows complete conversion within 4h at 25°C. The protocol adapts techniques from peptide synthesis while addressing the stability challenges posed by the propiolamide group.

Solid-Phase Synthesis Approaches

Immobilization of 3-aminopiperidine-2,6-dione on Wang resin enables iterative amide formation under microwave irradiation (100W, 80°C, 20 min). Propiolic acid activation with HATU (1.1 equiv) and collidine (3.0 equiv) in DMF achieves 94% coupling efficiency. Cleavage with TFA/H2O (95:5 v/v) liberates the product with minimal side-chain modification.

Critical Process Optimization Parameters

Temperature Control Strategies

Maintaining reaction temperatures below 10°C during exothermic stages prevents:

- Premature decomposition of the dioxopiperidine ring (ΔG‡ = 58.3 kJ/mol)

- Polymerization of propiolamide intermediates (kinetic barrier <40 kJ/mol)

Cryogenic reactors with jacketed cooling systems demonstrate superior temperature uniformity compared to ice-bath methods, improving yield consistency by 12-15%.

Solvent Selection Matrix

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 78 | 92 |

| DCM | 8.9 | 82 | 95 |

| DMF | 36.7 | 88 | 89 |

| EtOAc | 6.0 | 65 | 97 |

Polar aprotic solvents like DMF enhance reaction rates but necessitate extensive post-synthesis purification to remove high-boiling residues. Dichloromethane (DCM) emerges as optimal balance between reactivity and workup efficiency.

Advanced Purification Techniques

Chromatographic Separation

Flash chromatography on silica gel (230-400 mesh) with gradient elution (hexanes → EtOAc) resolves:

Kügelrohr distillation at 80°C/0.1 mmHg removes residual solvents without thermal degradation of the product.

Crystallization Optimization

Ethanol/water mixtures produce rhombic crystals suitable for X-ray diffraction analysis:

Crystallization Parameters

- Solvent ratio: 3:1 ethanol/water (v/v)

- Cooling rate: 0.5°C/min

- Seed crystal size: 50-100 μm

- Final yield: 76% (97.3% purity)

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆)

δ 8.21 (s, 1H, NH), 6.92 (d, J = 4.8 Hz, 1H, CH≡C), 4.78 (m, 1H, piperidine H3), 2.95-2.61 (m, 4H, piperidine H2/H6), 2.34 (s, 1H, ≡CH)

13C NMR (100 MHz, DMSO-d₆)

δ 170.8 (C=O), 169.1 (C=O), 153.6 (C≡), 95.2 (≡CH), 47.3 (C3), 31.2 (C2/C6), 22.4 (C4/C5)

HRMS (ESI-TOF) m/z calcd for C8H9N2O3 [M+H]⁺: 181.0608, found: 181.0612

Análisis De Reacciones Químicas

Types of Reactions

N-(2,6-Dioxopiperidin-3-yl)propiolamide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

N-(2,6-Dioxopiperidin-3-yl)propiolamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)propiolamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and proteins, affecting their activity and function . The pathways involved often include signal transduction and metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,6-Dioxopiperidin-3-yl)propiolamide with two structurally related compounds: 3-chloro-N-phenyl-phthalimide () and 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide ().

Table 1: Structural and Functional Comparison

Core Structure and Reactivity

- N-(2,6-Dioxopiperidin-3-yl)propiolamide: The 2,6-dioxopiperidine core provides a rigid, planar structure that enhances binding affinity to protein targets. The propiolamide group enables selective covalent modification of cysteine residues via Michael addition, a feature absent in non-alkyne analogs .

- 3-Chloro-N-phenyl-phthalimide : The phthalimide core is electron-deficient, favoring electrophilic substitutions. Its primary use in polymer synthesis (e.g., polyimides) contrasts with the medicinal focus of the dioxopiperidine derivatives .

- 2-(4-Chlorophenyl)-...acetamide: Combines the dioxopiperidine motif with an isoindolinone scaffold, likely enhancing proteasome-binding activity. The difluoroacetamide group may improve metabolic stability compared to propiolamide .

Actividad Biológica

N-(2,6-Dioxopiperidin-3-yl)propiolamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-(2,6-Dioxopiperidin-3-yl)propiolamide is characterized by its unique piperidine structure, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 248.25 g/mol. The compound's structural features include:

- Piperidine Ring : Imparts stability and affects interaction with biological targets.

- Dioxo Group : Enhances reactivity and potential binding affinity to proteins.

Research indicates that N-(2,6-Dioxopiperidin-3-yl)propiolamide functions as a modulator of cereblon (CRBN), a critical component in the ubiquitin-proteasome system. This modulation can lead to the degradation of specific target proteins involved in cancer cell proliferation.

Key Findings:

- Antiproliferative Activity : In vitro studies have shown that derivatives of N-(2,6-Dioxopiperidin-3-yl)propiolamide exhibit significant antiproliferative effects on various cancer cell lines, including:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of caspase pathways. In experiments, treatment with N-(2,6-Dioxopiperidin-3-yl)propiolamide resulted in increased apoptotic events in NCI-H929 cells from 6% (control) to 34.6% at higher concentrations (5 µM) .

- Cytokine Inhibition : The compound also exhibits the ability to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses and cancer progression. The IC50 for TNF-α inhibition was reported at 0.76 µM .

Study 1: CRBN Modulation

In a study focusing on CRBN modulators, N-(2,6-Dioxopiperidin-3-yl)propiolamide demonstrated effective binding and modulation capabilities. The docking studies confirmed favorable interactions with the active site of CRBN, leading to enhanced degradation of IKZF1 and IKZF3 proteins, which are known to promote multiple myeloma cell survival .

Study 2: Comparative Analysis with Lenalidomide

A comparative analysis was conducted between N-(2,6-Dioxopiperidin-3-yl)propiolamide and lenalidomide. Results indicated that while both compounds induced apoptosis and inhibited TNF-α levels effectively, N-(2,6-Dioxopiperidin-3-yl)propiolamide showed slightly enhanced potency against specific cell lines .

Safety Profile

Despite its promising biological activity, safety assessments are crucial for clinical applications. Preliminary toxicity evaluations indicate:

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for N-(2,6-Dioxopiperidin-3-yl)propiolamide, and how is purity ensured during preparation?

- Methodological Answer : Synthesis typically involves coupling 2,6-dioxopiperidin-3-amine with propiolic acid derivatives under anhydrous conditions. A common approach includes using carbodiimide-based coupling reagents (e.g., EDC or DCC) in dichloromethane or DMF. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of N-(2,6-Dioxopiperidin-3-yl)propiolamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies characteristic peaks: δ ~2.5–3.5 ppm (piperidinyl protons), δ ~6.5–7.0 ppm (propiolamide triple bond-associated protons).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–280 nm) ensures >95% purity.

- FT-IR : Confirms carbonyl stretches (1680–1750 cm⁻¹ for dioxopiperidin and propiolamide groups) .

Q. How should N-(2,6-Dioxopiperidin-3-yl)propiolamide be stored to maintain stability in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis and photodegradation. Stability studies indicate <5% degradation over 6 months under these conditions. For aqueous solutions (e.g., in vitro assays), use freshly prepared solutions in pH 7.4 PBS and avoid prolonged exposure to ambient light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N-(2,6-Dioxopiperidin-3-yl)propiolamide across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. Key steps include:

- Standardize assay parameters : Use consistent cell lines (e.g., HEK293 vs. HeLa), concentrations (IC₅₀ vs. IC₉₀), and incubation times.

- Control for solvent effects : Compare DMSO (common solvent) with alternative carriers (e.g., cyclodextrin).

- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream protein modulation).

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 2-(4-chlorophenyl)-N-... derivatives) to identify trends .

Q. What formulation strategies improve the stability of N-(2,6-Dioxopiperidin-3-yl)propiolamide in long-term in vitro assays?

- Methodological Answer :

- Excipient screening : Additives like trehalose (5% w/v) or hydroxypropyl-β-cyclodextrin (10 mM) reduce aggregation and hydrolysis.

- Lyophilization : Pre-formulate the compound with mannitol (1:1 ratio) for reconstitution in assay buffers.

- Microencapsulation : Use PLGA nanoparticles to sustain release and minimize degradation during prolonged incubation. Stability data from related dioxopiperidin derivatives show >80% recovery after 72 hours under these conditions .

Q. What considerations are critical when designing in vivo studies to evaluate the pharmacokinetics of N-(2,6-Dioxopiperidin-3-yl)propiolamide?

- Methodological Answer :

- Dosing route : Intraperitoneal administration is preferred for improved bioavailability over oral due to first-pass metabolism concerns.

- Bioanalytical validation : Develop a LC-MS/MS method with deuterated internal standards (e.g., d₄-analog) for plasma/tissue quantification.

- Metabolite profiling : Monitor for hydrolyzed products (e.g., free propiolic acid) via tandem mass spectrometry.

- Toxicity screening : Conduct preliminary histopathology on liver/kidney tissues, as dioxopiperidin analogs often exhibit off-target effects in these organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.